![molecular formula C16H18O4 B14307642 2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) CAS No. 112752-67-7](/img/structure/B14307642.png)
2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) is a complex organic compound characterized by its unique structure, which includes multiple oxirane (epoxide) groups and a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of a naphthalene derivative with epichlorohydrin under basic conditions. The process can be summarized as follows:
Starting Materials: Naphthalene derivative and epichlorohydrin.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The naphthalene derivative is reacted with epichlorohydrin, leading to the formation of the oxirane rings through an epoxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Medicine: Explored for its role in the development of new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive oxirane groups.
Mécanisme D'action
The mechanism of action of 2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved include:
Epoxide Ring-Opening: The oxirane rings can be opened by nucleophiles, leading to the formation of new bonds and functional groups.
Cross-Linking: The compound can form cross-links with other molecules, enhancing the mechanical properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol diglycidyl ether: Similar in structure but with a butane backbone instead of a naphthalene core.
Bisphenol A diglycidyl ether: Contains a bisphenol A core with oxirane groups, commonly used in epoxy resins.
Epichlorohydrin: A simpler compound with a single oxirane ring, used as a precursor in the synthesis of more complex epoxides.
Uniqueness
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) is unique due to its naphthalene core, which imparts distinct chemical and physical properties. This structure allows for enhanced rigidity and stability, making it suitable for applications requiring robust materials.
Propriétés
Numéro CAS |
112752-67-7 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2-[[4-(oxiran-2-ylmethoxy)-5,8-dihydronaphthalen-1-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C16H18O4/c1-2-4-14-13(3-1)15(19-9-11-7-17-11)5-6-16(14)20-10-12-8-18-12/h1-2,5-6,11-12H,3-4,7-10H2 |
Clé InChI |
CEJYJGUOUSRRMH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2=C(C=CC(=C21)OCC3CO3)OCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




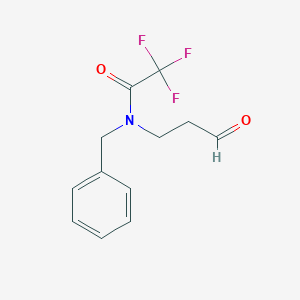
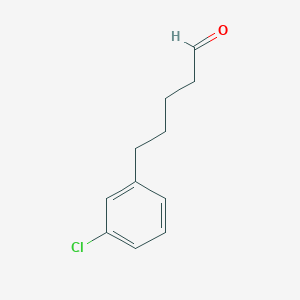
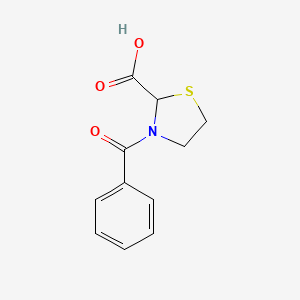
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
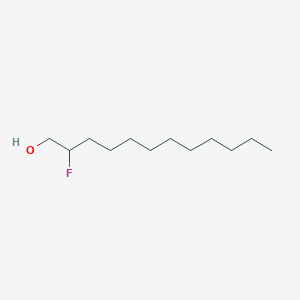
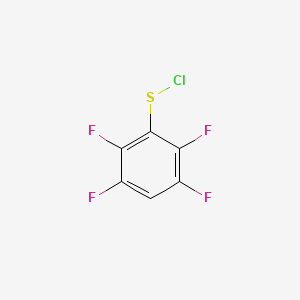
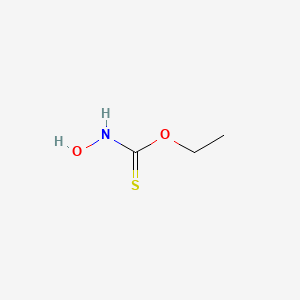
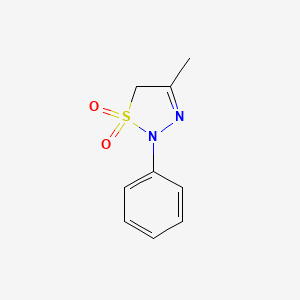

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
